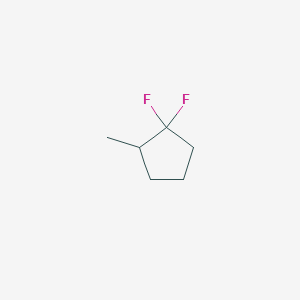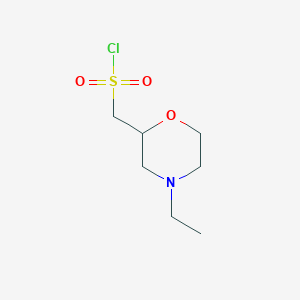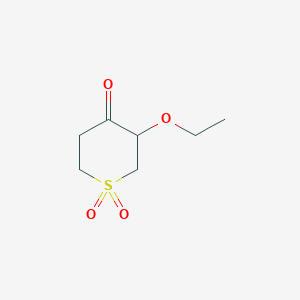![molecular formula C9H10ClNS B13215434 3-[(4-Chlorophenyl)sulfanyl]azetidine](/img/structure/B13215434.png)
3-[(4-Chlorophenyl)sulfanyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)sulfanyl]azetidine is a chemical compound with the molecular formula C₉H₁₀ClNS and a molecular weight of 199.70 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 4-chlorophenylsulfanyl group attached to it. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]azetidine typically involves the reaction of 4-chlorothiophenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfanyl]azetidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified azetidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]azetidine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-{[(4-Chlorophenyl)sulfanyl]methyl}azetidine hydrochloride: This compound has a similar structure but with a methyl group attached to the azetidine ring.
3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride: This compound contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
3-[(4-Chlorophenyl)sulfanyl]azetidine is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its sulfonyl and methyl analogs. This uniqueness makes it valuable for specific research applications and synthetic transformations .
Properties
Molecular Formula |
C9H10ClNS |
|---|---|
Molecular Weight |
199.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylazetidine |
InChI |
InChI=1S/C9H10ClNS/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
ZUJQOVITJCKCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


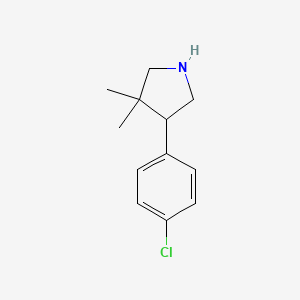
![3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one](/img/structure/B13215353.png)
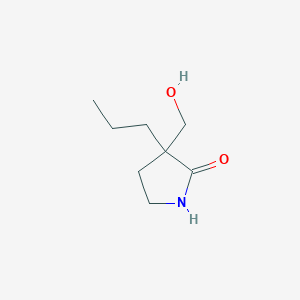


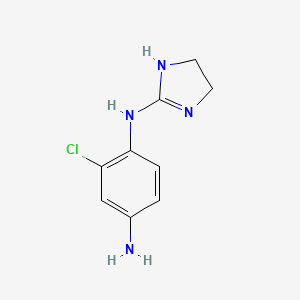
![Dimethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13215379.png)
![tert-Butyl N-[4-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13215386.png)
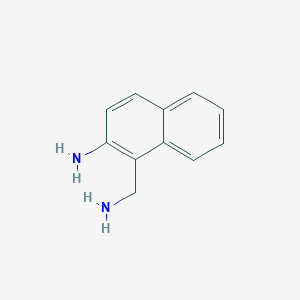
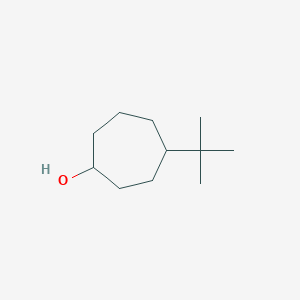
![3,3-Dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B13215402.png)
